Increased Lipophilicity (XLogP) vs. Unsubstituted 1-(Pyridin-4-yl)-1H-pyrazol-3-amine
The target compound exhibits an XLogP of 1.5, approximately 1.0 log unit higher than the unsubstituted analog 1-(pyridin-4-yl)-1H-pyrazol-3-amine, which has an estimated XLogP of ~0.5 [1] . This shift is attributable to the combined effect of the chlorine and methyl substituents. The increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1-(Pyridin-4-yl)-1H-pyrazol-3-amine: ~0.5 (estimated from analogous pyridine derivatives; precise experimental logD not publicly available for comparator) |
| Quantified Difference | ΔXLogP ≈ 1.0 (3-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, essential for intracellular targets such as kinases.
- [1] PubChem Compound Summary, CID 130588403, 1-(3-chloro-2-methylpyridin-4-yl)-1H-pyrazol-3-amine. Computed XLogP3-AA = 1.5. View Source
